

Application Note: HPLC Analysis of (-)-Eseroline Fumarate

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Compound of Interest		
Compound Name:	(-)-Eseroline fumarate	
Cat. No.:	B15574424	Get Quote

1. Introduction

(-)-Eseroline is a metabolite of physostigmine and is of significant interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification and quality control. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of **(-)-Eseroline fumarate**. The method is designed to be specific, accurate, and precise, suitable for routine analysis in a quality control environment.

2. Principle

The method utilizes reversed-phase HPLC with fluorescence detection to separate (-)-Eseroline from potential impurities and degradation products. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for optimal separation. Fluorescence detection provides high sensitivity and specificity for the analysis of eseroline.[1][2][3]

3. Experimental

3.1. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
- Data acquisition and processing software.
- Analytical balance.



- Volumetric flasks, pipettes, and other standard laboratory glassware.
- HPLC grade acetonitrile and methanol.
- Reagent grade water (e.g., Milli-Q or equivalent).
- Ammonium acetate.
- (-)-Eseroline fumarate reference standard.

3.2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of (-)-Eseroline fumarate.

Parameter	Condition
Column	Kinetex C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
10	-
12	-
12.1	-
15	-
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Fluorescence Detector	Excitation: 254 nm, Emission: 355 nm
Run Time	15 minutes



3.3. Preparation of Solutions

- Mobile Phase A (10 mM Ammonium Acetate): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of reagent grade water. Filter and degas before use.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas before use.
- Standard Solution (10 μg/mL): Accurately weigh about 10 mg of (-)-Eseroline fumarate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Further dilute 1 mL of this solution to 10 mL with the same diluent.
- Sample Solution (10 µg/mL): Accurately weigh about 10 mg of the (-)-Eseroline fumarate sample and prepare as described for the Standard Solution.

4. Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.



Parameter	Typical Results/Acceptance Criteria
Specificity	The peak for (-)-Eseroline is well-resolved from any impurities or degradation products.
Linearity	Correlation coefficient (r^2) > 0.999 over a concentration range of 0.05 - 10 μ g/mL.[1][3]
Accuracy	Recovery between 97.5% and 110.0%.[1][3]
Precision	
Repeatability (Intra-day)	RSD < 2%
Intermediate Precision (Inter-day)	RSD < 3%
Limit of Detection (LOD)	Approximately 0.025 ng/mL.[1][3]
Limit of Quantitation (LOQ)	Approximately 0.05 ng/mL.[1][3]
Robustness	The method is unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

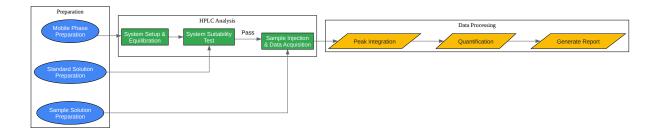
Protocols

Protocol 1: Standard and Sample Analysis



- Set up the HPLC system according to the chromatographic conditions outlined in Section 3.2.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Perform the system suitability test as described in Section 5.
- Once the system suitability is confirmed, inject the blank (diluent), followed by the standard solution and then the sample solutions.
- Process the chromatograms and calculate the amount of **(-)-Eseroline fumarate** in the sample using the following formula:

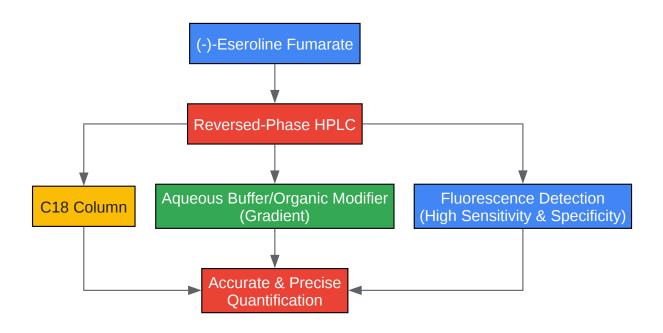
Visualizations



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Caption: Experimental workflow for the HPLC analysis of (-)-Eseroline fumarate.





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Caption: Logical relationship of the HPLC method components for **(-)-Eseroline fumarate** analysis.

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